molecular formula C8H10ClNO B1613293 5-Chloro-2-methoxy-4-methylaniline CAS No. 569688-67-1

5-Chloro-2-methoxy-4-methylaniline

Cat. No.: B1613293
CAS No.: 569688-67-1
M. Wt: 171.62 g/mol
InChI Key: KXEKUVPQDXOCBG-UHFFFAOYSA-N
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Description

5-Chloro-2-methoxy-4-methylaniline is an organic compound with the molecular formula C8H10ClNO. It is a derivative of aniline, characterized by the presence of a chlorine atom, a methoxy group, and a methyl group attached to the benzene ring. This compound is used in various chemical syntheses, particularly in the production of dyes and other organic materials .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-methoxy-4-methylaniline can be achieved through several methods:

Industrial Production Methods

In industrial settings, the production of this compound typically involves large-scale nitration and reduction processes, followed by chlorination. The reaction conditions are optimized to ensure high yield and purity of the final product .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloro-2-methoxy-4-methylaniline is unique due to the presence of both chlorine and methoxy groups, which confer distinct chemical properties and reactivity compared to its analogs. This combination of substituents allows for specific interactions in chemical reactions and biological systems, making it valuable in various applications .

Properties

IUPAC Name

5-chloro-2-methoxy-4-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClNO/c1-5-3-8(11-2)7(10)4-6(5)9/h3-4H,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXEKUVPQDXOCBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Cl)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50629462
Record name 5-Chloro-2-methoxy-4-methylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50629462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

569688-67-1
Record name 5-Chloro-2-methoxy-4-methylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50629462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

4-Chloro-5-methyl-2-aminoanisole was prepared by the same method as described in Step 2 of Preparation 2c except using 4-chloro-5-methyl-2-nitroanisole (20 g) and 10%Pt(S)/C (2 g). Workup gave crude 4-chloro-5-methyl-2-aminoanisole, V (16 g, 94%) which was used in the next step without further purification. 1H NMR (300 MHz, CDCl3) δ6.69 (s, 1 H), 6.60 (s, 1 H), 3.81 (s, 3 H), 2.25 (s, 3 H).
[Compound]
Name
2c
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step Two
Quantity
2 g
Type
catalyst
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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